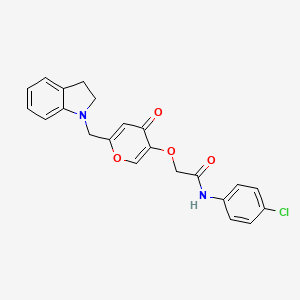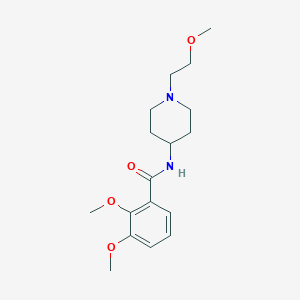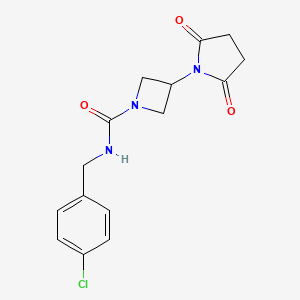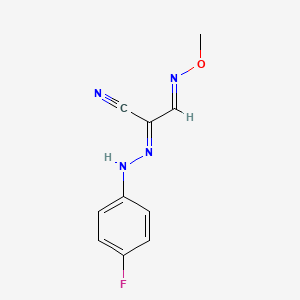
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide
Übersicht
Beschreibung
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine class of organic compounds. It has been extensively studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide is not fully understood. However, studies have suggested that the compound exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a role in DNA replication and repair.
Biochemical and physiological effects:
Studies have shown that 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and topoisomerase II.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide in lab experiments is its potent antitumor activity. This makes it a valuable compound for studying the mechanisms of cancer cell death and for developing new cancer treatments. However, one of the limitations of using the compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. One area of research is the development of new cancer treatments based on the compound. Additionally, researchers may continue to study the compound's potential use in treating Alzheimer's disease and other neurological disorders. Finally, researchers may continue to study the compound's biochemical and physiological effects, with the goal of identifying new therapeutic applications for the compound.
Synthesemethoden
The synthesis of 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide involves the reaction of 3-chloroaniline with methylthioglycolate to form 3-chlorophenyl methylthioacetate. The resulting compound is then reacted with cyanamide to form 5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide. This synthesis method has been well-established in the literature and has been used by various researchers to obtain the compound for their experiments.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide has been studied extensively for its potential use in scientific research applications. One of the primary areas of research has been its use as an antitumor agent. Studies have shown that the compound has potent antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. Additionally, the compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of the disease.
Eigenschaften
IUPAC Name |
5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c1-19-12-15-6-9(14)10(17-12)11(18)16-8-4-2-3-7(13)5-8/h2-6H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGDUOYONIELEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801326510 | |
| Record name | 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-chloro-N-(3-chlorophenyl)-2-(methylthio)pyrimidine-4-carboxamide | |
CAS RN |
879948-57-9 | |
| Record name | 5-chloro-N-(3-chlorophenyl)-2-methylsulfanylpyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801326510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2888853.png)


![3-oxo-N-(2-thienylmethyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2888857.png)

![6-(Tert-butyl)-3-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2888861.png)

![N-benzyl-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2888863.png)
![2-Cyclopropyl-4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2888864.png)
![1-(Chloromethyl)-3-cyclopropylbicyclo[1.1.1]pentane](/img/structure/B2888865.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2888866.png)